2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Overview
Description
2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a sec-butylthio group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the sec-butylthio group and the triazole ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Preparation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Sec-butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group.
Formation of Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sec-butylthiol, hydrazine derivatives, various solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(sec-butylthio)pyrimidine-5-carbaldehyde
- 2-(sec-butylthio)pyrimidine-4-carboxylic acid
- 2-(sec-butylthio)-4,6-dimethylpyrimidine
Uniqueness
2-(((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is unique due to its specific combination of functional groups and ring structures
Properties
IUPAC Name |
2-[(5-butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-3-13(2)24-17-21-20-15(12-23-16-18-10-7-11-19-16)22(17)14-8-5-4-6-9-14/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBYUUDYWQMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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